N-(7-amino-1-benzofuran-5-yl)acetamide
Description
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
N-(7-amino-1-benzofuran-5-yl)acetamide |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)12-8-4-7-2-3-14-10(7)9(11)5-8/h2-5H,11H2,1H3,(H,12,13) |
InChI Key |
AWDNCYVIJSTDJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C2C(=C1)C=CO2)N |
Origin of Product |
United States |
Preparation Methods
Benzofuran Ring Formation via Haloketone Cyclization
A common approach involves cyclizing 2-hydroxybenzonitrile derivatives with haloketones. For example, 2-hydroxy-5-nitrobenzonitrile reacts with chloroacetone in dry acetone under reflux to yield 1-(3-amino-5-nitro-1-benzofuran-2-yl)ethan-1-one. Adapting this method:
- Starting material : 2-hydroxy-4-nitrobenzonitrile (to position nitro at C7 post-cyclization).
- Cyclization : React with α-chloroketones (e.g., chloroacetone) in the presence of anhydrous K2CO3 to form 5-nitro-7-hydroxybenzofuran.
- Acetylation : Treat the C5 hydroxyl with acetic anhydride or acetyl chloride to form 5-acetoxy-7-nitrobenzofuran.
- Nitro reduction : Catalytic hydrogenation (H2/Pd-C) or Fe/HCl reduces the nitro group to amine, yielding the target compound.
Key advantages : High regioselectivity, scalability.
Limitations : Requires precise control over nitro positioning during cyclization.
Smiles Rearrangement for Amino Group Installation
Inspired by coumarin synthesis, this method exploits O→N aryl migration:
- Alkylation : React 5-hydroxybenzofuran with α-bromoacetamide to form an O-alkyl intermediate.
- Rearrangement : Treat with a base (e.g., KOtBu) to induce Smiles rearrangement, converting the ether linkage to an amino group at C7.
- Acetylation : Protect the C5 hydroxyl as acetamide using acetyl chloride.
Reaction conditions :
Yield : ~65–75% (based on analogous coumarin systems).
Functional Group Interconversion Strategies
Nitro Reduction and Sequential Acetylation
- Substrate synthesis : Prepare 5-chloro-7-nitrobenzofuran via Friedel-Crafts acylation.
- Nucleophilic substitution : Replace chloride at C5 with ammonia (NH3/EtOH, 100°C) to form 5-amino-7-nitrobenzofuran.
- Acetylation : Treat with acetic anhydride to yield 5-acetamido-7-nitrobenzofuran.
- Nitro reduction : Use SnCl2/HCl or catalytic hydrogenation to reduce C7 nitro to amine.
Optimization note : Acetylation before nitro reduction prevents undesired side reactions at the amine.
Direct Amination via Buchwald-Hartwig Coupling
For advanced intermediates lacking the amino group:
- Substrate : 5-acetamido-7-bromobenzofuran.
- Coupling : React with NH3 or a protected amine source using Pd(OAc)2/XPhos catalyst.
- Deprotection (if needed): Remove protecting groups under acidic conditions.
Conditions :
- Pd(OAc)2 (5 mol%), XPhos (10 mol%), NH3 (2 equiv), t-BuONa, toluene, 110°C, 24 h.
Yield : ~70–80% (extrapolated from aryl bromide amination).
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Haloketone Cyclization | Cyclization, acetylation, reduction | 60–70 | Regioselective, scalable | Multi-step, nitro positioning critical |
| Smiles Rearrangement | Alkylation, rearrangement | 65–75 | Mild conditions, fewer steps | Limited substrate scope |
| Buchwald-Hartwig | Direct amination | 70–80 | High efficiency, late-stage functionalization | Requires specialized catalysts |
Experimental Optimization and Characterization
Reaction Condition Screening
Spectroscopic Validation
- 1H NMR : Acetamide methyl singlet at δ 2.1–2.3 ppm; aromatic protons at δ 6.8–7.5 ppm.
- IR : N-H stretch (amine) ~3350 cm⁻¹; C=O (acetamide) ~1680 cm⁻¹.
Chemical Reactions Analysis
Types of Reactions
N-(7-amino-1-benzofuran-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines or alcohols
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
N-(7-amino-1-benzofuran-5-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(7-amino-1-benzofuran-5-yl)acetamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
Benzofuran Acetamide Derivatives
Compound 1 : N-(3-methyl-1-benzofuran-5-yl)acetamide (PubChem)
- Core Structure : Benzofuran with acetamide at position 4.
- Substituents: Methyl group at position 3 (vs. amino at position 7 in the target compound).
- The amino group in the target compound may enhance interactions with polar residues in biological targets (e.g., enzymes or receptors) .
Table 1: Structural Comparison of Benzofuran Acetamides
| Compound | Substituent (Position) | Core Structure | Solubility (Predicted) | Bioactivity (Hypothesized) |
|---|---|---|---|---|
| N-(7-amino-1-benzofuran-5-yl)acetamide | NH₂ (7) | Benzofuran | Moderate (polar NH₂) | Enzyme inhibition, antimicrobial |
| N-(3-methyl-1-benzofuran-5-yl)acetamide | CH₃ (3) | Benzofuran | Low (hydrophobic CH₃) | Lipophilic target binding |
Benzothiazole Acetamide Derivatives (Patent EP3348550A1)
The patent lists compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide , which share the acetamide moiety but feature a benzothiazole core instead of benzofuran .
Key Comparisons :
- Substituent Impact: Trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups in benzothiazole derivatives improve metabolic stability and bioavailability compared to the amino group in the target compound.
Table 2: Core Structure and Substituent Effects
| Compound Class | Core Structure | Example Substituents | Predicted Metabolic Stability |
|---|---|---|---|
| Benzofuran acetamide | Benzofuran | -NH₂ (polar) | Moderate (prone to oxidation) |
| Benzothiazole acetamide | Benzothiazole | -CF₃, -OCH₃ (electron-withdrawing) | High (resistant to degradation) |
Metabolic Considerations from Methazolamide Analogs
Methazolamide metabolites (e.g., N-[3-methyl-5-mercapto-1,3,4-thiadiazo-2-yl]acetamide) demonstrate that acetamide groups undergo conjugation reactions (e.g., with glutathione) or sulfonation . For this compound:
- The amino group may facilitate phase I oxidation or phase II conjugation (e.g., acetylation), altering excretion pathways.
- Unlike thiadiazole-based metabolites, the benzofuran core may resist ring-opening reactions, prolonging half-life.
Research Implications and Limitations
- Structural Advantages: The amino group in this compound offers a handle for further functionalization (e.g., prodrug design or targeting specific enzymes).
- Data Gaps: No direct pharmacological or spectroscopic data (e.g., NMR) are available in the provided evidence for this compound, necessitating experimental validation of hypothesized properties.
- Contradictions : While benzothiazole derivatives prioritize metabolic stability, benzofuran analogs may trade this for enhanced target specificity .
Q & A
Q. What are the optimal synthetic routes for preparing N-(7-amino-1-benzofuran-5-yl)acetamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves coupling acetamide derivatives with functionalized benzofuran precursors. Key steps include:
- Temperature control : Maintain reactions between 50–80°C to minimize side-product formation.
- Reagent selection : Use coupling agents (e.g., carbodiimides) to activate carboxyl groups and facilitate amide bond formation .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the target compound. Monitor reaction progress via TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm substituent positions on the benzofuran and acetamide moieties. For example, the amino group at position 7 of benzofuran shows distinct deshielding in H NMR .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- In vitro assays : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s acetamide group, which may mimic ATP-binding motifs.
- Cell-based models : Use cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative activity via MTT assays. Include positive controls (e.g., doxorubicin) for benchmarking .
Advanced Research Questions
Q. How can discrepancies between computational docking predictions and experimental binding data for this compound be resolved?
- Methodological Answer :
- Validation workflows : Combine molecular dynamics simulations (e.g., 100-ns trajectories in GROMACS) with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
- Structural refinement : Use X-ray crystallography or cryo-EM to resolve ligand-receptor complexes, identifying critical hydrogen bonds or hydrophobic interactions missed in docking .
Q. What strategies enable regioselective functionalization of the benzofuran core in this compound?
- Methodological Answer :
- Protecting groups : Temporarily block the 7-amino group with tert-butoxycarbonyl (Boc) to direct electrophilic substitution (e.g., nitration) to the 3-position.
- Catalytic systems : Use palladium catalysts for Suzuki-Miyaura coupling at the 5-position, leveraging halogenated intermediates .
Q. How can metabolic stability and degradation pathways of this compound be investigated in preclinical studies?
- Methodological Answer :
- Liver microsome assays : Incubate the compound with human liver microsomes (HLM) and NADPH cofactors. Monitor degradation via LC-MS/MS over 60 minutes.
- Metabolite identification : Use high-resolution tandem MS (HRMS/MS) to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
Q. What computational approaches are suitable for structure-activity relationship (SAR) studies of derivatives?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
